

Spectroscopic Profile of 3-Chloro-6-hydrazinopyridazine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-6-hydrazinopyridazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Chloro-6-hydrazinopyridazine**, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of direct spectral data for **3-Chloro-6-hydrazinopyridazine**, this document presents data from structurally analogous compounds to provide a reliable estimation of its spectroscopic characteristics. The guide details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes a schematic for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Chloro-6-hydrazinopyridazine** based on the analysis of structurally related molecules. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Pyridazine-H	7.0 - 7.5	Doublet	8.0 - 10.0
Pyridazine-H	7.5 - 8.0	Doublet	8.0 - 10.0
-NH-	4.0 - 5.0	Broad Singlet	-
-NH ₂	8.0 - 9.0	Broad Singlet	-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (ppm)
Pyridazine-C (C-Cl)	150 - 155
Pyridazine-C (C-N)	158 - 163
Pyridazine-CH	120 - 125
Pyridazine-CH	130 - 135

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Hydrazine)	3200 - 3400	Medium-Strong, Broad
C=N Stretch (Pyridazine Ring)	1580 - 1650	Medium
C-Cl Stretch	700 - 800	Strong
N-N Stretch	1000 - 1100	Medium
Aromatic C-H Stretch	3000 - 3100	Medium

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₄ H ₅ ClN ₄
Molecular Weight	144.56 g/mol
Predicted [M] ⁺ Peak (m/z)	144
Predicted [M+2] ⁺ Peak (m/z)	146 (approx. 1/3 intensity of [M] ⁺)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of **3-Chloro-6-hydrazinopyridazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid **3-Chloro-6-hydrazinopyridazine** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the ^{13}C NMR spectrum. This may require a larger sample quantity or a longer acquisition time due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of **3-Chloro-6-hydrazinopyridazine** in a volatile organic solvent (e.g., methanol or dichloromethane).
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
 - Apply a few drops of the sample solution onto the surface of the salt plate.
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

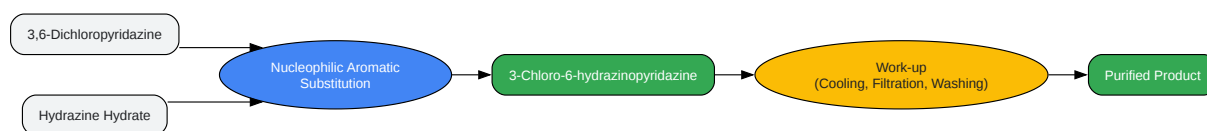
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically via a direct insertion probe.
 - Heat the probe to volatilize the sample into the gas phase within the ion source.
- Ionization:
 - Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).
 - This will cause the molecules to ionize, primarily forming a molecular ion (M^+) and various fragment ions.
- Mass Analysis:

- Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Synthesis Workflow

The synthesis of **3-Chloro-6-hydrazinopyridazine** is typically achieved through the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with hydrazine.



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Synthesis of **3-Chloro-6-hydrazinopyridazine**.

This workflow illustrates the reaction of 3,6-dichloropyridazine with hydrazine hydrate, which undergoes a nucleophilic aromatic substitution to yield the crude product. Subsequent work-up steps, including cooling, filtration, and washing, are necessary to isolate and purify the final **3-Chloro-6-hydrazinopyridazine**.

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